2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-4H-chromen-4-one
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Overview
Description
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-fluoro-4H-chromen-4-one is a complex organic compound that features a unique combination of a dihydrobenzo dioxin moiety and a fluoro chromenone structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-fluoro-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde with 6-fluoro-4H-chromen-4-one under acidic or basic conditions. The reaction may require the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-fluoro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromenones.
Scientific Research Applications
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-fluoro-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-fluoro-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate
Uniqueness
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-fluoro-4H-chromen-4-one is unique due to its combination of a dihydrobenzo dioxin moiety and a fluoro chromenone structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H11FO4 |
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Molecular Weight |
298.26 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluorochromen-4-one |
InChI |
InChI=1S/C17H11FO4/c18-11-2-4-14-12(8-11)13(19)9-16(22-14)10-1-3-15-17(7-10)21-6-5-20-15/h1-4,7-9H,5-6H2 |
InChI Key |
QEFLWJMDRXFLAY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=O)C4=C(O3)C=CC(=C4)F |
Origin of Product |
United States |
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